![molecular formula C15H23NO2 B3851714 1-(3,5-dimethoxybenzyl)-3-methylpiperidine](/img/structure/B3851714.png)
1-(3,5-dimethoxybenzyl)-3-methylpiperidine
Overview
Description
The compound “1-(3,5-dimethoxybenzyl)-3-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 3,5-dimethoxybenzyl group attached to it . This compound could be an important intermediate in the synthesis of various pharmaceuticals or other organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 1-[3,5-dimethoxybenzyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been reported . The synthesis typically involves the reaction of the corresponding benzyl halide with the appropriate piperazine derivative .Molecular Structure Analysis
The molecular structure of similar compounds, such as gold(I) 4-(3,5-dimethoxybenzyl)-3,5-dimethyl pyrazolate complex, has been studied . The structure of these compounds can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the photochemistry of 3,5-dimethoxybenzyl acetate has been reported . The study of these reactions can provide valuable insights into the reactivity and stability of these compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3,5-dimethoxybenzyl chloride, have been reported . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .Safety and Hazards
Future Directions
The future directions in the study of these compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the use of the 3,5-dimethoxybenzyloxycarbonyl group as a photosensitive N-protecting group has been reported . This suggests potential applications in the field of photolabile protecting groups, which are widely used in organic synthesis and chemical biology .
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-4-6-16(10-12)11-13-7-14(17-2)9-15(8-13)18-3/h7-9,12H,4-6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVKCKBTWCXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-3-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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